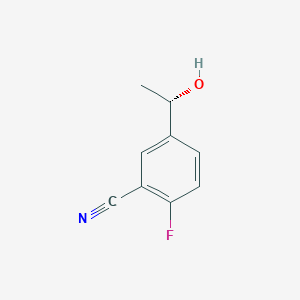

(S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile

Description

Properties

Molecular Formula |

C9H8FNO |

|---|---|

Molecular Weight |

165.16 g/mol |

IUPAC Name |

2-fluoro-5-[(1S)-1-hydroxyethyl]benzonitrile |

InChI |

InChI=1S/C9H8FNO/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4,6,12H,1H3/t6-/m0/s1 |

InChI Key |

IVGDYWMLQUVLCR-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)F)C#N)O |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthesis Starting from 4-Nitrile-2-Fluorobenzaldehyde

A detailed and efficient preparation method involves the following key steps:

Imidization Reaction: 4-Nitrile-2-fluorobenzaldehyde is reacted with tert-butyl carbamate in the presence of sodium benzenesulfonate, formic acid, sodium carbonate, and sodium sulfate to form N-[(4-nitrile-2-fluorophenyl)methylene] tert-butyl carbamate.

Chiral Addition Reaction: This intermediate undergoes a chiral addition with trimethylnitrile silane catalyzed by a chiral inducer in alcoholic solvents such as methanol, ethanol, n-propanol, or preferably n-butanol at temperatures between 0-50 °C (optimum ~35 °C). This step generates (R)-N-[nitrile(4-nitrile-2-fluorophenyl)methyl] carbamic acid tert-butyl ester, establishing the chiral center.

Hydrolysis Reaction: Acidic hydrolysis (using hydrochloric acid preferred) at 50-120 °C (optimally 85 °C) converts the carbamate ester to (R)-2-amino-2-[(4-nitrile-2-fluoro)phenyl] acetic acid.

Reduction Reaction: The amino acid is reduced using sodium borohydride and iodine in solvents like tetrahydrofuran at 25-100 °C (preferably 65 °C) to yield 4-[(1R)-1-amino-2-hydroxyethyl]-3-fluoro-benzonitrile, which corresponds to the target chiral hydroxyethyl benzonitrile compound.

This process is characterized by mild, safe, and environmentally friendly conditions, with classical unit reactions such as imidization, chiral addition, hydrolysis, and reduction steps. The method efficiently introduces the chiral center via catalytic induction and is suitable for bulk production of chiral amino alcohol derivatives with specific functional groups.

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|

| Imidization | 4-Nitrile-2-fluorobenzaldehyde, tert-butyl carbamate, sodium benzenesulfonate, formic acid, sodium carbonate, sodium sulfate | Ambient | Not specified | Formation of carbamate intermediate |

| Chiral Addition | Trimethylnitrile silane, chiral inducer, catalyst | 0-50 (opt. 35) | Methanol, ethanol, n-propanol, n-butanol (preferably n-butanol) | Establishes chiral center |

| Hydrolysis | Acid (HCl preferred) | 50-120 (opt. 85) | Acidic aqueous | Converts carbamate to amino acid |

| Reduction | Sodium borohydride, iodine | 25-100 (opt. 65) | Methanol, ethanol, DCM, acetonitrile, THF (preferably THF) | Reduces amino acid to amino alcohol |

Preparation of Key Starting Materials

The synthesis often requires 2-fluoro-4-hydroxybenzaldehyde or related intermediates. A reliable preparation method for this aldehyde includes:

Alkylation: 3-Fluorophenol is alkylated with 2-bromopropane in the presence of potassium carbonate to yield 1-fluoro-3-isopropoxybenzene.

Bromination: This intermediate is brominated using dibromohydantoin under nitrogen at low temperature to produce 1-bromo-2-fluoro-4-isopropoxybenzene.

Grignard Reaction: The bromide is converted to a Grignard reagent by reaction with isopropyl magnesium chloride in tetrahydrofuran at subzero temperatures, followed by addition of dimethylformamide (DMF) to yield 2-fluoro-4-isopropoxybenzaldehyde.

Deprotection: Treatment with boron trichloride removes the isopropoxy protecting group to afford 2-fluoro-4-hydroxybenzaldehyde.

This sequence provides high yields and purity of the aldehyde intermediate, which is essential for subsequent transformations toward the target compound.

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation | 3-Fluorophenol, 2-bromopropane, K2CO3 | Heated | Organic solvent | Not specified | Formation of isopropoxybenzene |

| Bromination | Dibromohydantoin | 10 | Dichloromethane | 81.3 | Bromination under nitrogen atmosphere |

| Grignard Reaction | Isopropyl magnesium chloride, DMF | -5 to 10 | Tetrahydrofuran | Not specified | Formation of fluoro-isopropoxybenzaldehyde |

| Deprotection | Boron trichloride | Ambient | Not specified | Not specified | Removal of isopropoxy group |

The described preparation method from patent literature demonstrates:

Chiral Control: The use of a chiral inducer in the addition step allows for the selective formation of the (S)- or (R)-enantiomer, crucial for biological activity.

Mild Conditions: Reaction temperatures are moderate, and solvents are common organic solvents, making the process scalable and industrially feasible.

Functional Group Compatibility: The presence of fluoro and nitrile groups on the aromatic ring is preserved throughout the synthesis, indicating good chemoselectivity.

Yield and Purity: The method reports high yields and purity at each stage, with chromatographic separation used only when necessary.

Environmental and Safety Benefits: Avoidance of harsh reagents and conditions aligns with green chemistry principles.

| Process Step | Key Reagents | Conditions (Temp, Solvent) | Purpose | Outcome |

|---|---|---|---|---|

| Imidization | 4-Nitrile-2-fluorobenzaldehyde, tert-butyl carbamate, sodium benzenesulfonate, formic acid | Ambient, unspecified solvent | Carbamate intermediate formation | Intermediate for chiral addition |

| Chiral Addition | Trimethylnitrile silane, chiral inducer, catalyst | 0-50 °C, n-butanol preferred | Induce chiral center | Chiral carbamate ester |

| Hydrolysis | Hydrochloric acid (preferred) | 50-120 °C, aqueous acidic | Convert carbamate to amino acid | (R)-amino acid |

| Reduction | Sodium borohydride, iodine | 25-100 °C, tetrahydrofuran preferred | Reduce amino acid to amino alcohol | Target chiral hydroxyethyl benzonitrile |

The preparation of (S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile is well-established through multi-step synthetic routes involving imidization, chiral addition, hydrolysis, and reduction. The process is characterized by effective chiral induction, preservation of sensitive functional groups, and environmentally considerate conditions. The availability of reliable methods for key intermediates such as 2-fluoro-4-hydroxybenzaldehyde further supports the synthesis. The described methodologies are supported by detailed patent disclosures and experimental data, confirming their robustness and applicability for research and industrial production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The fluoro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.

Major Products Formed

Oxidation: Formation of 2-fluoro-5-(1-oxoethyl)benzonitrile.

Reduction: Formation of 2-fluoro-5-(1-aminoethyl)benzonitrile.

Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

While the specific stereoisomer "(S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile" is not directly discussed in the provided search results, we can infer its applications based on the information available for similar compounds like 2-Fluoro-5-(1-hydroxyethyl)benzonitrile and related fluorinated molecules. It is important to note that the "S" designation refers to the stereochemistry of the chiral center in the hydroxyethyl group, which can influence its interaction with biological systems.

General Applications of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile

2-Fluoro-5-(1-hydroxyethyl)benzonitrile is an organic compound with a fluoro substituent and a hydroxyethyl group attached to a benzonitrile framework. The presence of the fluoro group enhances its chemical reactivity, making it a valuable intermediate in various chemical syntheses.

Applications include:

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Pharmaceutical Development: The compound is used in pharmaceutical development. Its structural components may allow it to interact with biological targets such as enzymes and receptors, potentially modulating their activity. The fluoro group may enhance binding affinity, while the hydroxyethyl moiety could facilitate hydrogen bonding interactions, contributing to its biological effects.

Potential Biological Activity

Research suggests that 2-Fluoro-5-(1-hydroxyethyl)benzonitrile exhibits potential biological activity, particularly in pharmacological contexts. Studies on its interactions with biomolecules have shown promise in understanding its mechanism of action and suggest potential therapeutic applications, particularly in fields like pharmacology and biochemistry. Its unique structural characteristics allow it to participate in specific interactions that could lead to significant biological effects.

Role as an Intermediate

2-Fluoro-5-(1-hydroxyethyl)benzonitrile is valuable as an intermediate in creating more complex molecules with specific stereochemical properties.

Case Studies Involving Similar Fluorinated Compounds

While specific case studies for "(S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile" are not available in the search results, research on similar fluorinated compounds provides insights into potential applications:

- Fluorinated Ethanolamines: Fluorinated ethanolamines have been synthesized and analyzed for their potential as β-secretase (BACE1) inhibitors . These compounds showed notable BACE1 inhibitor activity .

- **Fluorinated BACE1 Inhibitors:**The introduction of a fluorine atom in compounds like LY-2886721 can improve biological parameters and reduce amyloid levels in vitro and in vivo . Fluorinated oxazines analogues have also shown enhanced potency and basicity, reducing Aβ levels at low doses .

- Tricyclic Compounds: Used to treat neurodegenerative diseases like Alzheimer's by decreasing beta amyloid accumulation in the brain .

- **Other Applications:**Teflon finishes have a vast range of applications, which increase production and improve quality .

Mechanism of Action

The mechanism of action of (S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Research Findings

- Photophysical Properties: Trifluoromethyl-substituted benzonitriles exhibit aggregation-induced emission enhancement (AIEE) and thermally activated delayed fluorescence (TADF), critical for OLED performance .

- Biological Activity: Benzonitriles with amino groups (e.g., pyrimidinylamino in ) inhibit ABCG2 transporters, reversing multidrug resistance in cancer cells.

- Chirality: The (S)-configuration in the target compound may enhance enantioselectivity in drug-receptor interactions, though specific studies are lacking .

Biological Activity

(S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile is an organic compound notable for its unique structural features, including a fluoro substituent and a hydroxyethyl group attached to a benzonitrile framework. This compound has garnered interest in pharmacology due to its potential biological activities, particularly in the modulation of enzyme and receptor functions.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 185.19 g/mol

- Appearance : White solid

- Solubility : Soluble in organic solvents like dichloromethane and tetrahydrofuran

The presence of the fluoro group enhances the compound's chemical reactivity, while the hydroxyethyl moiety may facilitate hydrogen bonding interactions, potentially leading to significant biological effects.

The biological activity of (S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile is thought to arise from its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl and nitrile groups can engage in hydrogen bonding, influencing the compound's binding affinity and activity. This interaction may modulate biochemical pathways critical for therapeutic applications .

Biological Activities

Research indicates that (S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile exhibits several biological activities:

- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for certain cyclooxygenase (COX) enzymes, which are pivotal in inflammatory responses. Its structural components could enhance binding affinity to these enzymes, thereby modulating their activity .

- Receptor Modulation : The compound has been evaluated for its potential effects on various receptors, showing promise in influencing receptor-mediated pathways. This suggests potential applications in pharmacology, particularly for conditions involving dysregulated receptor activities .

Comparative Analysis

A comparison with structurally similar compounds provides insights into the unique attributes of (S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| (S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile | Hydroxyethyl and fluoro groups | Chiral molecule; potential for distinct biological activity |

| 2-Fluoro-5-(1-aminoethyl)benzonitrile | Amino group instead of hydroxy group | Different reactivity due to amino functionality |

| 4-Hydroxybenzyl alcohol | Lacks fluoro substituent | Simple structure; serves as a common reference compound |

The unique chiral configuration of (S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile may result in different biological activities compared to its racemic mixture or other enantiomers.

In Vitro Studies

Recent studies have employed various methodologies to evaluate the biological activity of (S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile:

- Cyclooxygenase Inhibition : Research has demonstrated that this compound exhibits selective inhibition against COX enzymes, with selectivity indexes indicating significant potential for therapeutic use in anti-inflammatory applications .

- Molecular Docking Studies : Computational studies have highlighted key amino acids involved in the binding interactions between (S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile and target enzymes. These studies underscore the importance of structural features in determining binding affinity and specificity .

Pharmacokinetic Properties

Pharmacokinetic evaluations suggest that (S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile possesses favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent. The compound's solubility profile also supports its potential use in drug formulation .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for (S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile, and how are intermediates like 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile utilized?

- Methodology : The compound is synthesized via multi-step reactions involving palladium-catalyzed cross-coupling, reductive amination, or nucleophilic substitution. For example, intermediates such as 2-fluoro-5-formylbenzonitrile are reacted with chiral hydroxyethyl groups under controlled conditions (e.g., NaBH₄ reduction) to achieve stereochemical control . Key intermediates like 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile are critical for constructing the pyrazole core in androgen receptor antagonists .

Q. Which spectroscopic techniques are essential for characterizing (S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile?

- Analytical Workflow :

- 1H/13C NMR : Assign peaks for fluorine-coupled aromatic protons (δ 7.56–7.66 ppm) and hydroxyethyl groups (δ 3.30–3.57 ppm) .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm deviation (e.g., observed m/z 275.1757 vs. calculated 275.1754) .

- Chiral HPLC : Validate enantiomeric purity using cellulose-based columns (e.g., Chiralpak IA) with isocratic elution .

Q. How does the hydroxyethyl group influence the compound’s solubility and stability in aqueous media?

- Physicochemical Insights : The hydroxyethyl group enhances hydrophilicity, improving solubility in polar solvents (e.g., DMSO/water mixtures). Stability studies under acidic/basic conditions (pH 2–9) reveal degradation via hydrolysis of the nitrile group, requiring storage at 0–6°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments between computational predictions and experimental data?

- Contradiction Analysis :

- Density Functional Theory (DFT) : Compare calculated vs. observed NMR chemical shifts (e.g., δ 67.01 ppm for hydroxyethyl carbons) to validate configurations .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures of intermediates (e.g., boronic ester derivatives) .

Q. What strategies optimize enantioselectivity in asymmetric synthesis of the (S)-configured hydroxyethyl group?

- Stereochemical Control :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands in catalytic asymmetric reductions .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

- Yield vs. Purity Trade-offs : Balance reaction temperature (−20°C to 25°C) and catalyst loading (1–5 mol%) to achieve >95% ee without compromising yield .

Q. What mechanistic insights explain the compound’s role in androgen receptor antagonism?

- Structure-Activity Relationship (SAR) :

- The nitrile group acts as a hydrogen bond acceptor with AR’s Leu704 residue, while the hydroxyethyl group stabilizes binding via hydrophobic interactions .

- In Vitro Testing : IC₅₀ values (<10 nM in LNCaP prostate cancer cells) correlate with substituent electronegativity (fluorine > methoxy) .

Q. How do solvent polarity and coordination effects influence the compound’s reactivity in Suzuki-Miyaura couplings?

- Reaction Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.